molecular formula C15H27N3O2 B2783105 1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415525-85-6

1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea

Cat. No.: B2783105
CAS No.: 2415525-85-6
M. Wt: 281.4
InChI Key: HROPZYVINLIVIZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea is a synthetic organic compound that features a cyclohexyl group, an oxan-4-yl group, and an azetidin-3-yl group linked to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea typically involves the reaction of cyclohexyl isocyanate with an appropriate azetidine derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives or azetidine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(1H-indazol-4-yl)urea: Another urea derivative with a different heterocyclic moiety.

    1-Cyclohexyl-3-(1H-pyrazol-4-yl)urea: Features a pyrazole ring instead of an azetidine ring.

Uniqueness

1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea is unique due to the presence of the oxan-4-yl and azetidin-3-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c19-15(16-12-4-2-1-3-5-12)17-13-10-18(11-13)14-6-8-20-9-7-14/h12-14H,1-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROPZYVINLIVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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